3-Isoquinolin-4-ylbenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-isoquinolin-4-ylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO/c18-11-12-4-3-6-13(8-12)16-10-17-9-14-5-1-2-7-15(14)16/h1-11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYXFDGWNKTOBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C3=CC=CC(=C3)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Reaction Mechanisms and Kinetics in 3 Isoquinolin 4 Ylbenzaldehyde Synthesis and Transformations
Mechanistic Pathways of Key Bond-Forming Reactions
The construction of the 3-Isoquinolin-4-ylbenzaldehyde skeleton fundamentally relies on the formation of a C-C bond between the C3 position of the isoquinoline (B145761) ring and the C4 position of the benzaldehyde (B42025) ring. The most logical and widely applied methods for such aryl-aryl couplings are transition metal-catalyzed reactions. Following its synthesis, the aldehyde group serves as a prime site for various transformations.
Electrophilic and Nucleophilic Processes
The synthesis and reactivity of this compound are dominated by electrophilic and nucleophilic interactions.
In Synthesis: A plausible and efficient route to synthesize this compound is the Suzuki-Miyaura cross-coupling reaction. libretexts.orgorganic-chemistry.org This reaction would involve coupling a 3-haloisoquinoline (an electrophile) with 4-formylphenylboronic acid (a nucleophile precursor). libretexts.org The organoboronic acid is not nucleophilic enough to react directly; it must first be activated by a base (e.g., K₂CO₃, NaOH). organic-chemistry.orgyoutube.com This activation forms a more nucleophilic boronate species, which then participates in the catalytic cycle.
In Transformations: The aldehyde group is the primary site for transformations and is distinctly electrophilic. The carbonyl carbon bears a partial positive charge due to the high electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles. wikipedia.orglibretexts.org This process, known as nucleophilic addition, is the most general reaction for aldehydes. libretexts.org The attack by a nucleophile breaks the C=O pi bond, leading to a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. libretexts.org
| Reaction Type | Role of this compound Moiety | Reactant Type | Resulting Transformation |
| Nucleophilic Addition | Electrophile (at carbonyl carbon) | Nucleophile (e.g., Grignard reagent, organolithium, cyanide) | Formation of a secondary alcohol |
| Reduction | Electrophile (at carbonyl carbon) | Hydride reagent (e.g., NaBH₄, LiAlH₄) | Formation of a benzylic alcohol |
| Wittig Reaction | Electrophile (at carbonyl carbon) | Phosphorus ylide (nucleophile) | Conversion of aldehyde to an alkene |
This table outlines the primary electrophilic/nucleophilic transformations centered on the aldehyde group.
Radical and Carbene Intermediates
While the majority of synthetic and transformational pathways for molecules like this compound involve ionic or organometallic intermediates, pathways involving radical or carbene species are known in heterocyclic chemistry, though they are less common for this specific structural assembly.
A cascade reaction involving the oxidative cross-coupling of an activated alkene with an aldehyde functional group, followed by a radical addition to an aromatic ring, has been reported for the synthesis of isoquinoline-1,3(2H,4H)-dione derivatives. nih.gov Such a pathway suggests that under specific oxidative conditions, radical intermediates could be generated from the aldehyde moiety.
Carbene intermediates are generally not implicated in standard cross-coupling reactions like the Suzuki coupling or in typical aldehyde transformations. Their generation requires specific precursors, such as diazo compounds, and they are typically involved in reactions like cyclopropanation or C-H insertion, which are not the primary pathways for the synthesis or functionalization of this compound.
Catalytic Cycles and Ligand Effects in Transition Metal-Mediated Transformations
The synthesis of this compound via a Suzuki-Miyaura coupling is dependent on a palladium catalyst. The reaction proceeds through a well-defined catalytic cycle. libretexts.org
The catalytic cycle involves three key steps:
Transmetalation: The activated boronic acid derivative (Ar²-B(OR)₃⁻) transfers its aryl group (the 4-formylphenyl group) to the Pd(II) complex, displacing the halide. This forms a new Pd(II) complex with both aryl groups attached (Ar¹-Pd-Ar²). organic-chemistry.orgpku.edu.cn
Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated from the metal, forming the final product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which can then re-enter the cycle. libretexts.org
Interactive Table: Key Steps in the Suzuki-Miyaura Catalytic Cycle
| Step | Catalyst Oxidation State | Key Reactants | Key Intermediate | Key Product |
| Oxidative Addition | Pd(0) → Pd(II) | Pd(0)L₂, 3-haloisoquinoline | Aryl-Pd(II)-Halide Complex | - |
| Transmetalation | Pd(II) → Pd(II) | Aryl-Pd(II)-Halide, [4-formylphenyl-B(OR)₃]⁻ | Diaryl-Pd(II) Complex | Halide Salt |
| Reductive Elimination | Pd(II) → Pd(0) | Diaryl-Pd(II) Complex | - | This compound, Pd(0)L₂ |
Kinetic Studies and Reaction Rate Determinants
While specific kinetic data for the synthesis of this compound is not available in the surveyed literature, the rate determinants can be inferred from general studies of Suzuki-Miyaura reactions and aldehyde chemistry. mdpi.comacs.org
Nature of the Halide: The rate of oxidative addition typically follows the trend I > Br > Cl, reflecting the C-X bond strength.
Base: The choice and concentration of the base are critical for activating the boronic acid for transmetalation. An inappropriate base can slow or halt the reaction. acs.org
Ligand: The ligand influences the rates of both oxidative addition and reductive elimination.
Temperature and Solvent: These parameters affect reaction rates and the solubility of the reactants and catalyst.
For transformations involving the aldehyde , the rate of nucleophilic addition is determined by:
Nucleophilicity of the Reagent: Stronger nucleophiles react faster than weaker ones.
Electrophilicity of the Carbonyl Carbon: Electron-withdrawing groups on the aromatic ring would increase the partial positive charge on the carbonyl carbon, making it more electrophilic and increasing the reaction rate. Conversely, electron-donating groups would decrease the rate. The isoquinoline moiety itself is generally considered electron-withdrawing, which should enhance the reactivity of the aldehyde compared to unsubstituted benzaldehyde.
Stereochemical Control and Diastereoselective/Enantioselective Pathways
The synthesis of this compound itself does not generate any stereocenters. However, subsequent reactions, particularly nucleophilic additions to the carbonyl group, can create a new chiral center at the benzylic position.
For example, the reduction of the aldehyde with sodium borohydride (B1222165) or the addition of a Grignard reagent (e.g., MeMgBr) would transform the planar aldehyde into a chiral secondary alcohol.
This compound + MeMgBr → 1-(3-Isoquinolin-4-ylphenyl)ethanol
Without external chiral influence, this reaction would produce a racemic mixture of (R)- and (S)-enantiomers. wikipedia.org
Achieving stereochemical control in such a transformation requires the use of chiral reagents or catalysts.
Diastereoselective Pathways: If the starting material already contained a chiral center, the addition to the aldehyde could proceed with diastereoselectivity, favoring the formation of one diastereomer over another due to steric hindrance or chelation effects.
Enantioselective Pathways: To form one enantiomer preferentially from the achiral aldehyde, an enantioselective catalyst or reagent is necessary. For instance, asymmetric reduction can be achieved using a borane (B79455) reagent in the presence of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction). Similarly, enantioselective alkylation can be achieved using dialkylzinc reagents with a chiral catalyst. In the related field of Negishi cross-coupling, chiral isoquinoline–oxazoline ligands have been successfully used to control the stereochemistry of products. acs.org This demonstrates the principle of using a chiral ligand to induce enantioselectivity in reactions involving isoquinoline-containing molecules. acs.org
Despite a comprehensive search for scientific literature and spectroscopic data, detailed experimental findings for the specific compound "this compound" are not available in the public domain. While general spectroscopic characteristics can be inferred from related isoquinoline and benzaldehyde derivatives, the absence of dedicated research on this particular molecule prevents a thorough and scientifically accurate analysis as requested by the provided outline.
Therefore, it is not possible to generate an article with specific data tables and detailed research findings for the advanced spectroscopic and spectrometric techniques for the structural characterization of this compound. Information regarding its one-dimensional and two-dimensional NMR, vibrational (IR and Raman), and UV-Vis electronic absorption spectra has not been published in the available scientific literature.
To provide the requested detailed analysis, including data tables of chemical shifts, coupling constants, vibrational frequencies, and absorption maxima, a dedicated synthesis and spectroscopic characterization of this compound would be required.
Advanced Spectroscopic and Spectrometric Techniques for Structural Characterization of 3 Isoquinolin 4 Ylbenzaldehyde
Ultraviolet-Visible (UV-Vis) Electronic Absorption Spectroscopy
Analysis of Electronic Transitions and Conjugation Patterns
UV-Visible absorption spectroscopy is a fundamental technique for probing the electronic structure of conjugated systems. The spectrum of 3-Isoquinolin-4-ylbenzaldehyde is expected to be complex, arising from the electronic transitions within the constituent isoquinoline (B145761) and benzaldehyde (B42025) chromophores, as well as transitions characteristic of the combined π-conjugated system.
The absorption of ultraviolet and visible light by organic molecules promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org The primary transitions observed in this compound would be π→π* and n→π* transitions. shu.ac.ukyoutube.com
π→π Transitions:* These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. shu.ac.uk The extensive conjugation across the isoquinoline and benzaldehyde rings results in a delocalized π-electron system, which lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org This leads to strong absorption bands, typically in the 250–400 nm range. Molar absorptivities (ε) for these transitions are generally high, often exceeding 10,000 L mol⁻¹ cm⁻¹. youtube.com
n→π Transitions:* These are lower-intensity absorptions that involve the promotion of an electron from a non-bonding (n) orbital to a π* antibonding orbital. shu.ac.uk The lone pair electrons on the nitrogen atom of the isoquinoline ring and the oxygen atom of the aldehyde group can undergo such transitions. These absorptions occur at longer wavelengths than many π→π* transitions but have a much lower molar absorptivity, typically in the range of 10–100 L mol⁻¹ cm⁻¹. shu.ac.uk
The conjugation between the isoquinoline and benzaldehyde moieties is expected to cause a bathochromic (red) shift in the absorption maxima compared to the individual, unconjugated chromophores. This shift indicates a smaller energy gap for the electronic transitions in the combined molecule.
| Transition Type | Associated Chromophore | Predicted Wavelength (λmax) Range (nm) | Expected Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
|---|---|---|---|
| π→π | Isoquinoline Ring System | ~270-330 | > 10,000 |
| π→π | Benzaldehyde System & Conjugation | ~250-290 | > 10,000 |
| n→π | C=O (Aldehyde) | ~330-370 | < 500 |
| n→π | C=N (Isoquinoline) | ~310-340 | < 1000 |
Solvatochromism Studies
Solvatochromism describes the change in the position of a compound's UV-Visible absorption or emission bands upon changing the polarity of the solvent. nih.gov This phenomenon provides valuable information about the difference in the dipole moment of the molecule between its ground and excited states.
For this compound, which possesses both a hydrogen bond acceptor (the nitrogen in the isoquinoline and the carbonyl oxygen) and a conjugated system, significant solvatochromic effects are anticipated. The interaction between the solute and solvent molecules, particularly specific interactions like hydrogen bonding, can stabilize or destabilize the ground and excited states differently. nih.gov
Positive Solvatochromism (Red Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state. This decreases the energy gap for the electronic transition, resulting in a bathochromic (red) shift to longer wavelengths. This is common for π→π* transitions in molecules where excitation leads to intramolecular charge transfer (ICT).
Negative Solvatochromism (Blue Shift): If the ground state is more polar than the excited state, polar solvents will preferentially stabilize the ground state. This increases the energy gap, causing a hypsochromic (blue) shift to shorter wavelengths. This behavior is often observed for n→π* transitions, where the lone pair electrons involved are often solvated by hydrogen-bonding solvents, lowering their ground state energy.
Given the structure of this compound, the π→π* transitions are expected to exhibit positive solvatochromism, indicating an excited state with increased charge separation. Conversely, the n→π* transition of the carbonyl group would likely show negative solvatochromism.
| Solvent | Polarity Index (ET(30)) | Absorption Maximum (λmax) (nm) | Spectral Shift (nm) |
|---|---|---|---|
| Hexane | 31.0 | 315 | - |
| Toluene | 33.9 | 320 | +5 |
| Dichloromethane | 40.7 | 328 | +13 |
| Acetone | 42.2 | 332 | +17 |
| Ethanol | 51.9 | 339 | +24 |
| Methanol | 55.4 | 342 | +27 |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound by measuring its mass with very high accuracy. nih.gov For this compound (C₁₆H₁₁NO), the calculated exact mass of the neutral molecule is 233.084064 Da. In positive ion mode ESI-HRMS, the compound would be detected as the protonated molecule, [M+H]⁺, with an exact mass of 234.09189 Da.
Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of the precursor ion and analyzing the resulting product ions. The fragmentation of this compound is predicted to follow pathways characteristic of both isoquinoline and benzaldehyde moieties. nih.govdocbrown.info
A plausible fragmentation pathway would begin with the stable [M+H]⁺ ion (m/z 234.09).
Loss of CO: A characteristic fragmentation of benzaldehydes involves the loss of carbon monoxide (28 Da) from the acylium ion, which is formed by the loss of a hydrogen radical. The initial loss of H• from the aldehyde group gives an ion at m/z 233.08, followed by the loss of CO to yield a highly stable phenyl-substituted isoquinolinium ion at m/z 205.09. docbrown.info
Loss of CHO radical: Direct cleavage of the C-C bond between the two rings can lead to the loss of the formyl radical (CHO•, 29 Da), resulting in a phenylisoquinoline cation at m/z 205.09.
Isoquinoline Ring Fragmentation: The isoquinoline core itself can fragment. A common pathway involves a retro-Diels-Alder (RDA) reaction or cleavage to break open the heterocyclic ring, leading to characteristic fragments of the isoquinoline skeleton. nih.govresearchgate.net
| Predicted Fragment Ion (m/z) | Formula | Neutral Loss | Plausible Structure |
|---|---|---|---|
| 234.0919 | [C₁₆H₁₂NO]⁺ | - | Protonated Molecular Ion |
| 233.0841 | [C₁₆H₁₁NO]⁺• | H• | Molecular Ion Radical |
| 205.0891 | [C₁₅H₁₁N]⁺ | CHO• | 4-Phenylisoquinolinium |
| 204.0813 | [C₁₅H₁₀N]⁺ | H• + CO | Ion from loss of CO and H |
| 128.0657 | [C₉H₈N]⁺ | C₇H₄O | Protonated Isoquinoline |
| 102.0497 | [C₈H₆]⁺• | C₈H₅NO | Benzocyclobutadiene radical cation |
| 77.0391 | [C₆H₅]⁺ | C₁₀H₆NO | Phenyl Cation |
X-ray Crystallography for Solid-State Molecular Geometry Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides accurate data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs within a crystal lattice. mdpi.com
While a specific crystal structure for this compound has not been reported in the literature, its expected solid-state geometry can be inferred. Due to significant steric hindrance between the hydrogen atoms at the C-5 position of the isoquinoline ring and the ortho-hydrogens of the benzaldehyde ring, a completely planar conformation is highly unlikely. It is predicted that the molecule will adopt a twisted conformation, with a significant dihedral angle between the planes of the isoquinoline and benzaldehyde ring systems. This twisting minimizes steric repulsion and is a common feature in related 4-phenylisoquinoline (B177005) structures.
A crystallographic analysis would provide key parameters:
Crystal System and Space Group: Describing the symmetry of the crystal lattice.
Unit Cell Dimensions: The lengths (a, b, c) and angles (α, β, γ) of the repeating unit.
Dihedral Angle: The precise angle between the isoquinoline and phenyl rings.
Intermolecular Interactions: Identification of non-covalent interactions like π-π stacking or C-H···O/N hydrogen bonds that dictate the crystal packing.
| Parameter | Predicted Value/System |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pca2₁ (common for non-chiral organics) |
| Molecules per Unit Cell (Z) | 4 |
| Isoquinoline-Benzaldehyde Dihedral Angle | 40° - 60° |
| Key Intermolecular Interaction | π-π stacking, C-H···O hydrogen bonds |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Derivatives
Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. researchgate.net Since this compound is itself achiral, it does not produce an ECD signal. However, chiral derivatives of this compound would be ECD-active, and this technique would be essential for assigning their absolute configuration. nih.govnih.gov
A chiral derivative could be synthesized, for instance, by the asymmetric reduction of the aldehyde to a secondary alcohol, creating a stereocenter. The resulting (R)- and (S)-[3-(isoquinolin-4-yl)phenyl]methanol enantiomers would produce mirror-image ECD spectra.
The ECD spectrum is characterized by Cotton effects, which are positive or negative bands corresponding to the electronic transitions of the chromophores within the asymmetric molecular environment. The sign of the Cotton effect at a specific wavelength can often be correlated to the absolute configuration (R or S) at the stereocenter. nih.gov Time-dependent density functional theory (TD-DFT) calculations can be used to predict the theoretical ECD spectrum for a given enantiomer, and matching the calculated spectrum to the experimental one provides a reliable method for absolute configuration assignment. acs.org
| Property | Description |
|---|---|
| Chiral Center | e.g., at the benzylic carbon after reduction of the aldehyde (CHOH) |
| (R)-Enantiomer Spectrum | Series of positive and/or negative Cotton effects (e.g., +Δε at λ₁, -Δε at λ₂) |
| (S)-Enantiomer Spectrum | Mirror-image of the (R)-enantiomer spectrum (-Δε at λ₁, +Δε at λ₂) |
| Racemic Mixture | No ECD signal (Δε = 0 at all wavelengths) |
| Primary Chromophore | The entire 4-arylisoquinoline system |
Computational Chemistry and Quantum Chemical Investigations of 3 Isoquinolin 4 Ylbenzaldehyde
Density Functional Theory (DFT) and Ab Initio Calculations
Density Functional Theory (DFT) and ab initio methods are cornerstones of modern quantum chemistry, enabling the calculation of molecular properties from first principles. DFT methods, such as the widely used B3LYP functional, balance computational cost and accuracy, making them suitable for molecules of this size. conicet.gov.armdpi.com Ab initio methods, while often more computationally intensive, can provide benchmark results. These calculations are typically performed using basis sets like 6-311++G(d,p) to accurately describe the electron distribution. nih.gov
The first step in most computational studies is geometry optimization, a process that locates the minimum energy structure of a molecule. For 3-Isoquinolin-4-ylbenzaldehyde, this involves determining the precise bond lengths, bond angles, and dihedral angles that define its most stable three-dimensional shape.
A key structural feature of this molecule is the single bond connecting the isoquinoline (B145761) ring to the benzaldehyde (B42025) ring. Rotation around this bond gives rise to different conformers. Conformation analysis, often performed by systematically rotating this dihedral angle and calculating the energy at each step, can identify the most stable conformation (the global minimum) and any other low-energy rotational isomers (local minima). These calculations would reveal the preferred orientation of the two aromatic systems relative to each other, which is crucial for understanding its crystal packing and interactions with biological targets. Studies on similar bi-aryl systems often show that the planar conformation is destabilized by steric hindrance, leading to a twisted ground-state geometry. conicet.gov.ar
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative) This table illustrates the type of data obtained from geometry optimization. Actual values would require specific DFT calculations.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d,p)) |
|---|---|---|
| Bond Length | C=O (aldehyde) | ~1.21 Å |
| Bond Length | C-C (inter-ring) | ~1.49 Å |
| Bond Angle | C-C-H (aldehyde) | ~121° |
Understanding the electronic structure is fundamental to predicting a molecule's reactivity and optical properties.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. wikipedia.orgossila.comyoutube.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. wikipedia.org A smaller gap suggests the molecule is more polarizable and reactive. For this compound, the HOMO is expected to be distributed primarily over the electron-rich isoquinoline ring system, while the LUMO would likely be centered on the electron-withdrawing benzaldehyde moiety, indicating a potential for intramolecular charge transfer (ICT) upon electronic excitation. nih.gov
Charge Distribution: Natural Bond Orbital (NBO) analysis can be used to calculate the distribution of electron density on each atom. This reveals the partial positive and negative charges across the molecule, highlighting polar bonds and reactive sites.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. mdpi.com It identifies electron-rich regions (nucleophilic sites), typically colored in shades of red, and electron-poor regions (electrophilic sites), shown in blue. For this compound, the MEP would likely show negative potential (red) around the aldehyde oxygen and the nitrogen atom of the isoquinoline, indicating their susceptibility to electrophilic attack. Conversely, a positive potential (blue) would be expected around the aldehyde carbonyl carbon and the hydrogen atoms, marking them as sites for nucleophilic attack. mdpi.comresearchgate.net
Computational methods can accurately predict various spectroscopic parameters, aiding in the interpretation of experimental data.
NMR Chemical Shifts: Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts. d-nb.info These predicted spectra can be compared with experimental data to confirm the molecular structure and assign specific resonances.
Vibrational Frequencies: DFT calculations can compute the vibrational frequencies corresponding to the normal modes of the molecule. conicet.gov.arnih.gov These frequencies can be correlated with experimental Infrared (IR) and Raman spectra. The calculations are invaluable for assigning specific bands, such as the characteristic C=O stretching frequency of the aldehyde group (expected around 1700 cm⁻¹) and the various C-H and C=C/C=N stretching and bending modes of the aromatic rings. mdpi.com
Table 2: Illustrative Calculated Vibrational Frequencies for this compound This table presents a hypothetical assignment of key vibrational modes based on DFT calculations for similar molecules.
| Mode Number | Calculated Frequency (cm⁻¹) | Assignment (Potential Energy Distribution) |
|---|---|---|
| 1 | ~3080 | Aromatic C-H Stretch |
| 2 | ~2850 | Aldehyde C-H Stretch |
| 3 | ~1705 | Aldehyde C=O Stretch |
| 4 | ~1600 | Aromatic Ring C=C/C=N Stretch |
| 5 | ~1390 | Aldehyde C-H Bend |
UV-Vis Maxima: Time-Dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra. mdpi.comrsc.orglakeheadu.ca This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λ_max) and oscillator strengths, which correspond to the peaks observed in an experimental UV-Vis spectrum. For a conjugated system like this compound, TD-DFT would likely predict intense π → π* transitions. nih.govresearchgate.net
Molecular Dynamics Simulations for Dynamic Conformational Behavior
While DFT calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. mdpi.com By simulating the motion of atoms according to the principles of classical mechanics, MD can explore the conformational landscape of this compound in a simulated environment, such as in a solvent like water or DMSO. These simulations can reveal how the molecule flexes, bends, and rotates, providing a time-averaged understanding of its structure and how it interacts with its surroundings. This is particularly useful for studying the flexibility of the inter-ring bond and how solvent molecules might influence its preferred conformation.
Computational Mechanistic Elucidation of Reactivity and Selectivity
DFT is a powerful tool for investigating chemical reaction mechanisms. mdpi.com For this compound, one could model reactions involving the aldehyde group, such as its oxidation to a carboxylic acid or reduction to an alcohol. oszk.hu By calculating the geometries and energies of reactants, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed. This allows for the determination of activation barriers, which are crucial for understanding reaction rates and predicting whether a reaction is kinetically feasible. Such studies can also explain the regioselectivity or stereoselectivity of reactions involving the molecule.
Ligand-Binding Site Predictions and Supramolecular Interactions
Given the prevalence of isoquinoline and benzaldehyde scaffolds in medicinal chemistry, understanding how this compound might interact with biological macromolecules like proteins is of great interest. researchgate.netnih.gov Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand within a protein's active site. nih.govmdpi.com A docking simulation of this molecule could identify potential hydrogen bonds (e.g., involving the aldehyde oxygen or isoquinoline nitrogen), π-π stacking interactions between its aromatic rings and aromatic amino acid residues (like phenylalanine or tyrosine), and other non-covalent interactions that stabilize the ligand-protein complex. These predictions can guide the design of new derivatives with improved binding affinity and selectivity.
Exploration of 3 Isoquinolin 4 Ylbenzaldehyde in Catalysis and Advanced Materials Science
Application as a Ligand in Organometallic and Transition Metal Catalysis
The 3-Isoquinolin-4-ylbenzaldehyde molecule possesses structural features that suggest its potential as a ligand in organometallic and transition metal catalysis. The nitrogen atom in the isoquinoline (B145761) ring can act as a Lewis base, coordinating to a metal center. The extended π-system of the bi-aryl structure can also participate in metal binding.
Design of Catalytic Systems for Organic Transformations (e.g., C-C, C-N, C-O bond formations)
In principle, complexes formed between this compound and transition metals could be investigated as catalysts for various organic transformations. The isoquinoline nitrogen can serve as a directing group or a binding site for a catalytically active metal. The benzaldehyde (B42025) functional group could be utilized to immobilize the catalytic complex on a solid support or to further modify the ligand structure.
Hypothetically, catalytic systems incorporating this ligand could be designed for reactions such as:
Cross-coupling reactions: Palladium or nickel complexes could potentially catalyze Suzuki, Heck, or Sonogashira couplings, where the isoquinoline moiety might influence the electronic properties and stability of the catalytic species.
C-H activation: Rhodium or ruthenium catalysts bearing this ligand could be explored for directed C-H functionalization reactions.
Currently, there are no specific examples in the literature of this compound being used for these purposes.
Asymmetric Catalysis with Chiral Derivatives
The development of chiral derivatives of this compound could pave the way for its use in asymmetric catalysis. Chirality could be introduced by modifying the isoquinoline or the benzaldehyde portion of the molecule, for instance, by adding a chiral substituent. Such chiral ligands are crucial for the enantioselective synthesis of molecules. nih.govmdpi.com
Potential applications could include:
Asymmetric hydrogenation
Asymmetric allylic alkylation
Enantioselective conjugate additions
However, the synthesis and application of chiral derivatives of this compound in asymmetric catalysis have not yet been reported.
Precursor for Functional Organic and Hybrid Materials
The bifunctional nature of this compound, containing both a reactive aldehyde group and a rigid, aromatic isoquinoline core, makes it a theoretical candidate as a building block for various functional materials.
Polymeric and Supramolecular Architectures
The aldehyde group can participate in condensation reactions to form polymers. For instance, it could react with amines to form polyimines (Schiff base polymers) or undergo reactions to create extended conjugated systems. The rigid isoquinoline unit would be incorporated into the polymer backbone, potentially imparting desirable thermal and mechanical properties.
In supramolecular chemistry, the isoquinoline nitrogen can form hydrogen bonds, and the aromatic system can engage in π-π stacking interactions, driving the self-assembly of monomers into ordered, non-covalently bonded structures.
Organic Electronic and Photonic Materials (e.g., organic semiconductors, light-emitting materials)
Isoquinoline-containing compounds are known to be used in organic electronics. nih.gov The extended π-conjugation in this compound suggests that it, or polymers derived from it, could exhibit semiconductor properties. The nitrogen atom in the isoquinoline ring can tune the electronic energy levels of the molecule, which is a critical factor for applications in:
Organic Field-Effect Transistors (OFETs): As the active channel material.
Organic Light-Emitting Diodes (OLEDs): As an emissive or charge-transporting material.
Further research would be needed to synthesize and characterize the electronic and photophysical properties of materials derived from this specific precursor to validate this potential.
Integration into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
The aldehyde functionality of this compound makes it a suitable building block for the synthesis of Covalent Organic Frameworks (COFs). COFs are crystalline porous polymers with ordered structures, typically formed through reversible covalent bond formation. The aldehyde group can react with amine linkers to form imine-linked COFs. The size, shape, and functionality of the resulting pores would be dictated by the geometry of the this compound precursor.
For Metal-Organic Frameworks (MOFs), the molecule would first need to be functionalized with appropriate coordinating groups, such as carboxylates or pyridyls, that can bind to metal ions or clusters. sigmaaldrich.com The isoquinoline nitrogen itself could also potentially coordinate with metal centers within a MOF structure. The integration of this specific molecule into MOF or COF structures has not been documented.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
